3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 918811-94-6
VCID: VC3260707
InChI: InChI=1S/C10H11N3.2ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2,(H,12,13);2*1H
SMILES: C1=CC(=CC(=C1)C2=CN=CN2)CN.Cl.Cl
Molecular Formula: C10H13Cl2N3
Molecular Weight: 246.13 g/mol

3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride

CAS No.: 918811-94-6

Cat. No.: VC3260707

Molecular Formula: C10H13Cl2N3

Molecular Weight: 246.13 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride - 918811-94-6

Specification

CAS No. 918811-94-6
Molecular Formula C10H13Cl2N3
Molecular Weight 246.13 g/mol
IUPAC Name [3-(1H-imidazol-5-yl)phenyl]methanamine;dihydrochloride
Standard InChI InChI=1S/C10H11N3.2ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2,(H,12,13);2*1H
Standard InChI Key IJZBZRMHZMZNQW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CN=CN2)CN.Cl.Cl
Canonical SMILES C1=CC(=CC(=C1)C2=CN=CN2)CN.Cl.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride features an imidazole ring linked to a benzene ring at the 3-position, with the benzene ring bearing an aminomethyl (benzylamine) functional group. The compound exists as a dihydrochloride salt, where both the imidazole nitrogen and the amine group are protonated, forming ionic bonds with chloride counterions. The structure combines aromatic stability with functional group reactivity, making it versatile for chemical modifications and biological interactions.

Physical and Chemical Properties

Based on analysis of related compounds, 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride likely exhibits properties similar to other imidazole-containing compounds. The imidazole moiety contributes to the compound's ability to participate in hydrogen bonding and metal coordination, while the benzylamine group adds nucleophilic character . The dihydrochloride salt form typically improves water solubility compared to the free base, an important consideration for biological applications.

Structurally related compounds such as 4-(Imidazol-1-yl)benzylamine have reported physical properties including a density of approximately 1.2±0.1 g/cm³ and a high boiling point (345.0±25.0 °C at 760 mmHg) . While 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride's exact properties may differ, these values provide reference points for understanding its physical behavior.

Comparative Analysis with Related Compounds

Table 1: Comparative Analysis of 3-(1H-Imidazol-4-yl)-benzylamine Dihydrochloride and Related Compounds

Property3-(1H-Imidazol-4-yl)-benzylamine Dihydrochloride(1H-Imidazol-4-yl)methanamine Dihydrochloride4-(Imidazol-1-yl)benzylamine
StructureImidazole at 3-position of benzylamine; dihydrochloride saltImidazole with aminomethyl group; dihydrochloride saltImidazole at 1-position of benzylamine
FormulaC₁₀H₁₃N₃·2HCl (estimated)C₄H₉Cl₂N₃ C₁₀H₁₁N₃
ApplicationsPharmaceutical development, catalysis, biochemical researchSimilar applications presumedSimilar applications presumed
CAS NumberNot specified in sources72631-80-2 65113-25-9

Synthesis and Production Methods

Standard Synthetic Approaches

While direct synthesis information for 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride isn't provided in the search results, insights can be drawn from related imidazole-containing compounds. Typical synthesis routes for imidazole derivatives often involve condensation reactions and heterocycle formation.

For analogous compounds, a multi-step synthesis is common, potentially involving:

  • Preparation of appropriately substituted benzylamine precursors

  • Introduction of the imidazole moiety through coupling reactions

  • Salt formation using hydrogen chloride to create the dihydrochloride form

Applications and Research Significance

Pharmaceutical Development Applications

3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride serves as a valuable building block in pharmaceutical synthesis, particularly for compounds targeting neurological disorders. Its structural features enable interaction with neurotransmitter systems, making it relevant to drug discovery programs focusing on central nervous system targets . The imidazole ring can participate in hydrogen bonding with receptors and enzymes, while the benzylamine group provides opportunities for further functionalization.

Pharmaceuticals incorporating similar structural motifs have demonstrated efficacy in various therapeutic areas, suggesting potential applications in developing treatments for conditions such as depression, anxiety, and neurodegenerative diseases. The compound's salt form enhances its stability and bioavailability, critical factors in pharmaceutical formulation.

Role in Catalysis

In catalytic applications, 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride functions as a ligand, enhancing reaction efficiency in organic synthesis. The imidazole moiety's ability to coordinate with metal ions makes it particularly useful in transition metal catalysis . These catalytic processes contribute to the development of new materials and chemicals through improved synthetic methods.

The compound's structure allows it to facilitate various reactions, including:

  • Carbon-carbon bond formation

  • Oxidation-reduction processes

  • Stereoselective transformations

  • Cross-coupling reactions

These catalytic applications have significant implications for both academic research and industrial chemical production.

Biochemical Research

In biochemical research, 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride provides valuable insights into enzyme interactions and protein functions. Its structural similarity to histamine and other biologically active imidazole compounds makes it useful for studying receptor binding and signal transduction mechanisms . These investigations contribute to the understanding of cellular processes and may lead to new therapeutic strategies.

Research applications include:

  • Probing enzyme active sites

  • Studying protein-ligand interactions

  • Investigating signal transduction pathways

  • Developing biochemical assays

Material Science Applications

The compound finds utility in developing advanced materials, particularly polymers and nanocomposites. Its functional groups can participate in polymerization reactions or surface modifications, creating materials with specific properties for electronics and protective coatings . The imidazole moiety can coordinate with metals, enabling the development of metal-organic frameworks and other structured materials.

Material science applications benefit industries focused on:

  • Electronic components and devices

  • Specialty coatings and adhesives

  • Sensors and detection systems

  • Advanced composite materials

Agricultural Chemistry

3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride shows potential in agricultural chemistry, particularly in developing agrochemicals that improve crop yield and pest resistance. Its structural features may allow interactions with biological systems relevant to plant growth and protection . These applications address ongoing challenges in food security and sustainable agriculture.

Structure-Activity Relationships and Mechanism of Action

Structural Features Influencing Activity

The biological and chemical activities of 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride are fundamentally linked to its structural elements:

  • The imidazole ring: This heterocycle contributes to hydrogen bonding capabilities, acid-base properties (pKa ≈ 7), and metal coordination. The nitrogen atoms can function as hydrogen bond acceptors or donors depending on protonation state.

  • The benzylamine group: This provides nucleophilic character and additional hydrogen bonding sites, enhancing interactions with biological targets and catalytic substrates.

  • The dihydrochloride salt form: This improves water solubility and stability, influencing bioavailability and handling properties.

The relative position of these functional groups creates a unique three-dimensional arrangement that determines binding affinity to proteins, catalytic activity, and chemical reactivity.

Pharmacological Mechanism Considerations

In pharmaceutical applications, the compound's structural similarity to neurotransmitters and other signaling molecules suggests potential interactions with various receptor systems. The imidazole ring, found in histamine and histidine, can participate in key interactions within binding pockets of proteins . This structural homology provides a foundation for developing compounds that modulate neurological processes.

Recent Research Developments

Emerging Applications

Recent research has expanded the potential applications of imidazole-containing compounds like 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride. The versatility of these compounds continues to drive innovation across multiple disciplines, with particular focus on their role in pharmaceutical development and advanced materials.

Future Research Directions

Future research may explore several promising directions:

  • Structure optimization for enhanced pharmaceutical properties

  • Novel catalytic applications in green chemistry

  • Development of targeted drug delivery systems

  • Applications in biocompatible materials and medical devices

  • Integration into agricultural formulations for sustainable crop protection

These research trajectories highlight the compound's continued significance in scientific advancement and technological innovation.

Analytical Methods

Characterization Techniques

Characterization of 3-(1H-Imidazol-4-yl)-benzylamine dihydrochloride typically employs multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and purity assessment. For related compounds, characteristic signals include imidazole protons in the aromatic region (7-8 ppm) and methylene protons of the benzylamine group (4-5 ppm) .

  • High-Performance Liquid Chromatography (HPLC): Enables purity determination and separation of impurities. HPLC analysis of related compounds has achieved purities exceeding 99% .

  • Mass Spectrometry: Confirms molecular weight and assists in structural elucidation, particularly useful for identifying synthetic by-products.

  • Infrared Spectroscopy: Identifies functional groups and confirms salt formation through characteristic N-H stretching bands.

These methods collectively provide comprehensive characterization essential for research and quality control purposes.

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